Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid
Description
Tricyclo[3.2.1.0³,⁶]octane-1-carboxylic acid (CAS: 120264-04-2) is a rigid tricyclic carboxylic acid with a unique fused-ring system. Its molecular formula is C₉H₁₂O₂, and it features a bicyclo[3.2.1]octane core fused with a bridged cyclohexane ring (bridged at positions 3 and 6) . This structure imposes significant steric constraints and electronic effects, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
CAS No. |
79647-58-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
tricyclo[3.2.1.03,6]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)9-2-5-1-6(3-9)7(5)4-9/h5-7H,1-4H2,(H,10,11) |
InChI Key |
HYJOPFMJTBKJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1C2C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tricyclo[3.2.1.0^3,6]octane-1-carboxylic acid
General Synthetic Strategy
The synthesis of Tricyclo[3.2.1.0^3,6]octane-1-carboxylic acid generally follows a multi-step approach:
Cycloaddition Reaction: The core tricyclic structure is most commonly constructed via a [2+2] or intramolecular Diels-Alder cycloaddition reaction involving a diene and a dienophile. This step is crucial for establishing the fused ring system characteristic of the compound.
Functional Group Transformations: After formation of the tricyclic skeleton, further synthetic steps introduce and modify functional groups, particularly the carboxylic acid group at the 1-position. This often involves oxidation or hydrolysis reactions starting from ester or aldehyde intermediates.
Specific Synthetic Routes
Cycloaddition-Based Route
Intramolecular Diels-Alder (IMDA) Reaction: A key method involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene precursor, which efficiently forms the tricyclo[3.2.1.0^3,6]octane core. This approach provides high regio- and stereoselectivity and is supported by regioselective cleavage of intermediates to yield the desired tricyclic ketones.
[2+2] Cycloaddition: Another approach uses a [2+2] cycloaddition between a diene and a dienophile to form the tricyclic framework. This method is often followed by oxidation or hydrolysis to introduce the carboxylic acid group.
Functional Group Introduction
Oxidation: The carboxylic acid group can be introduced by oxidation of precursor alcohols or aldehydes using reagents such as potassium permanganate (KMnO₄) under acidic or neutral conditions.
Reduction and Substitution Reactions: Reduction of the carboxylic acid to alcohols or substitution reactions (e.g., halogenation) can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or halogens with catalysts, respectively, to modify the compound further.
Industrial Production Techniques
Industrial-scale synthesis optimizes the above routes for yield and purity. Techniques include:
- Continuous Flow Chemistry: Enables better control of reaction conditions and scalability.
- Catalytic Processes: Use of catalysts to improve reaction efficiency and selectivity.
These methods ensure cost-effective and high-purity production suitable for research and industrial applications.
Analysis of Preparation Methods
Research Discoveries and Advances
Stereoselective Olefin Synthesis: Recent research has developed methods for synthesizing tetrasubstituted olefins on tricyclo[3.2.1.0^2,7]octane scaffolds, which are structurally related. Techniques such as Ireland–Claisen rearrangement and cross-coupling reactions have enabled high diastereoselectivity (>20:1 dr) in olefin formation, which can be adapted to related tricyclic systems.
Intramolecular Dipolar Cycloaddition: Advanced retrosynthetic strategies involving nitrile oxide cycloaddition have been employed to control stereochemistry in complex tricyclic compounds, offering new routes to stereodefined tricyclic frameworks.
Biological Application-Driven Synthesis: The unique rigid structure of tricyclo[3.2.1.0^3,6]octane-1-carboxylic acid facilitates its use as a building block in medicinal chemistry, prompting the development of synthetic routes that allow for functional group diversity and derivatization.
Summary Table of Key Data
| Property | Data |
|---|---|
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| CAS Number | 79647-58-8 |
| IUPAC Name | Tricyclo[3.2.1.0^3,6]octane-1-carboxylic acid |
| Core Synthetic Step | Intramolecular Diels-Alder cycloaddition or [2+2] cycloaddition |
| Common Oxidation Reagent | Potassium permanganate (KMnO₄) |
| Common Reduction Reagent | Lithium aluminum hydride (LiAlH₄) |
| Industrial Techniques | Continuous flow chemistry, catalytic processes |
Scientific Research Applications
Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s rigid tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing these interactions .
Comparison with Similar Compounds
Adamantane-Based Carboxylic Acids
- 3-Hydroxyadamantane-1-carboxylic acid (CAS: 42711-75-1):
- Larger adamantane framework (C₁₀H₁₄O₃ vs. C₉H₁₂O₂).
- Higher rigidity due to three fused cyclohexane rings (bridged at 3,7 vs. 3,6).
Hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .
1-Adamantanecarboxylic acid (CAS: 828-51-3):
- No hydroxyl substituents, reducing polarity.
- Broader commercial use in antiviral agents (e.g., amantadine derivatives) .
Bicyclo[2.2.2]octane Carboxylic Acids
- Bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 699-55-8):
- Lower molecular weight (154.21 g/mol vs. 152.19 g/mol).
- Reduced steric hindrance, enabling easier functionalization .
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1459-96-7):
- Dual functional groups enable copolymerization (e.g., in polyamides).
- Enhanced thermal stability (melting point >200°C) compared to tricyclic analogs .
Heteroatom-Containing Tricyclic Carboxylic Acids
- 8-Aminotricyclo[3.2.1.0²,⁷]octane-1-carboxylic acid: Structure: Similar tricyclic core but with an amino substituent . Key Differences:
- Amino group increases basicity (pKa ~9.5 vs. ~4.5 for carboxylic acid).
- Potential for pH-responsive drug delivery systems .
3-Chloroadamantane-1-carboxylic acid (CAS: 39269-10-8):
- Chlorine atom enhances lipophilicity (logP ~3.2 vs. ~1.8 for non-halogenated analogs).
- Improved membrane permeability in pharmacokinetic studies .
Comparative Data Table
Biological Activity
Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid is a unique organic compound characterized by its rigid tricyclic structure, which imparts distinct chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
- Molecular Formula : C9H12O2
- Molecular Weight : 152.19 g/mol
- CAS Number : 2059975-65-2
- IUPAC Name : (1S,4R,5S,6R)-tricyclo[3.2.1.0(2,4)]octane-6-carboxylic acid
The compound's structure allows it to interact with biological targets effectively, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic processes through specific binding interactions with enzymes or receptors. The rigid tricyclic framework facilitates its fit into binding sites, influencing the activity of various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, affecting physiological responses.
Biological Activity Studies
Recent studies have explored the biological activities of derivatives of this compound, focusing on their therapeutic potential.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound led to a marked reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases.
- Anticancer Properties : Research involving various cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation, highlighting its potential as an anticancer agent.
- Neuroprotection : Experimental studies indicated that the compound could protect neuronal cells from oxidative damage, suggesting its applicability in neurodegenerative disease treatment.
Q & A
(Basic) How is Tricyclo[3.2.1.0³,⁶]octane-1-carboxylic acid synthesized, and what key analytical techniques confirm its structural integrity?
Methodological Answer:
Synthesis typically involves multi-step cyclization and carboxylation reactions. For example, derivatives like 8-amino-substituted tricyclic carboxylic acids (e.g., EN300-736662 in ) are synthesized via cycloaddition or ring-closing metathesis, followed by carboxylation using reagents like CO₂ or Grignard additions. Structural confirmation relies on:
- NMR Spectroscopy : To resolve stereochemistry and ring strain effects (e.g., bicyclo[2.2.2]octane derivatives in ).
- Mass Spectrometry : For molecular weight validation (e.g., CAS 1447943-57-8 in ).
- X-ray Crystallography : Critical for resolving complex stereochemistry in tricyclic systems (as applied to similar compounds in ) .
(Basic) What are the primary challenges in characterizing the stereochemistry of tricyclo[3.2.1.0³,⁶]octane-1-carboxylic acid?
Methodological Answer:
The rigid tricyclic framework introduces unique stereoelectronic effects, complicating NMR interpretation. Key strategies include:
- Dynamic NMR : To study ring-flipping dynamics (e.g., tricyclo[2.2.1.0²,⁶]heptan-3-one derivatives in ).
- Chiral Derivatization : Using enantiopure reagents (e.g., (1R,3S,5R)-2-azabicyclo derivatives in ) to isolate diastereomers.
- Computational Modeling : Density Functional Theory (DFT) to predict coupling constants and compare with experimental data .
(Advanced) How can computational methods predict the reactivity of tricyclo[3.2.1.0³,⁶]octane-1-carboxylic acid in substitution reactions?
Methodological Answer:
The compound’s strained geometry influences reactivity. Computational workflows include:
- Transition State Analysis : Identifying energy barriers for nucleophilic substitution (e.g., bicyclo[2.2.2]octane-1-carboxylic acid in ).
- Molecular Dynamics (MD) Simulations : To model solvent effects (referenced in ’s 3D visualization of similar compounds).
- Hammett Studies : Correlating substituent effects with reaction rates (e.g., adamantane-carboxylic acid analogs in ) .
(Advanced) What strategies resolve contradictions in reported biological activity data for tricyclic carboxylic acid derivatives?
Methodological Answer:
Discrepancies often arise from purity, stereochemical variability, or assay conditions. Mitigation involves:
- Reproducibility Protocols : Standardizing synthetic routes (e.g., PharmaBlock’s catalog in ).
- Orthogonal Assays : Cross-validating activity using SPR, fluorescence polarization, and enzymatic assays.
- Theoretical Alignment : Linking results to frameworks like QSAR (Quantitative Structure-Activity Relationships), as emphasized in ’s principles .
(Advanced) How does the compound’s rigid structure influence its application in drug design?
Methodological Answer:
The tricyclic core acts as a bioisostere for aromatic or aliphatic moieties, enhancing metabolic stability and target engagement. Examples include:
- Enzyme Inhibition : Mimicking transition states (e.g., adamantane-carboxylic acid’s role in neuraminidase inhibition, ).
- Conformational Restriction : Optimizing pharmacokinetic profiles (e.g., bicyclo[1.1.1]pentane derivatives in ).
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives in ) to improve bioavailability .
(Advanced) What safety considerations are critical when handling tricyclo[3.2.1.0³,⁶]octane-1-carboxylic acid in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
